(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
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Overview
Description
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one is a naturally occurring steroid compound with the molecular formula C28H44O4 and a molecular weight of 444.65 g/mol . It is known for its presence in various fungi, including Ganoderma lucidum and Aspergillus ochraceus . This compound has garnered attention due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
It has been observed to exert a significant increase in neurite-bearing cells in the presence of ngf (20 ng/ml) . Neurite-bearing cells are crucial for the development and function of the nervous system.
Mode of Action
Its observed effect on neurite-bearing cells suggests that it may interact with cellular targets involved in neurite outgrowth .
Biochemical Pathways
Given its observed effects on neurite-bearing cells, it may influence pathways related to neuronal growth and development .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability and distribution within the body.
Result of Action
3,5,9-Trihydroxyergosta-7,22-dien-6-one has been observed to increase the number of neurite-bearing cells in the presence of NGF (20 ng/mL) . This suggests that it may have a role in promoting neuronal growth and development.
Action Environment
As a natural compound isolated from flammulina velutipes (a type of mushroom) , its production and availability may be influenced by environmental conditions affecting the growth of this organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as the fruit body of Ganoderma lucidum . The compound can also be synthesized through chemical reactions involving ergosterol derivatives. The reaction conditions typically include the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from fungal sources. The process includes cultivation of the fungi, followed by extraction and purification of the compound using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound. These derivatives often exhibit enhanced biological activities .
Scientific Research Applications
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Medicine: It exhibits cytotoxic activity against various cancer cell lines, including HeLa cells.
Comparison with Similar Compounds
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one can be compared with other similar compounds such as:
Ergosterol peroxide: Another ergostanoid with similar biological activities.
Ergosta-7,22-dien-3β-ol: A hydroxylated derivative with distinct properties.
Ergosta-7,22-dien-3-one: A ketone derivative with unique chemical reactivity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,25+,26+,27?,28?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUERPVMWCQXYEU-JRWAAHMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3(C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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